4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthoyl hydrazone intermediate, followed by its reaction with a substituted benzoic acid derivative under specific conditions. Common reagents used in these reactions include hydrazine derivatives, naphthoyl chloride, and substituted benzoic acids. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a methylbenzoate group.
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure with a different substitution pattern on the benzoate ring.
Uniqueness
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific substitution pattern and the presence of both naphthoyl and carbohydrazonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
767320-44-5 |
---|---|
Molecular Formula |
C26H20N2O3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H20N2O3/c1-18-6-4-9-21(16-18)26(30)31-22-14-12-19(13-15-22)17-27-28-25(29)24-11-5-8-20-7-2-3-10-23(20)24/h2-17H,1H3,(H,28,29)/b27-17+ |
InChI Key |
DFVJIGXIIVGOSE-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.